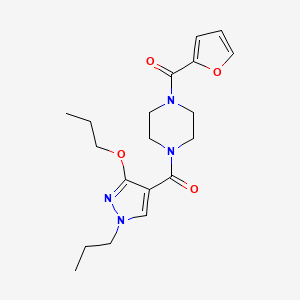

(4-(furan-2-carbonyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone

Description

The compound "(4-(furan-2-carbonyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone" is a bifunctional methanone derivative featuring two distinct pharmacophores:

- A piperazine ring substituted with a furan-2-carbonyl group, which may enhance binding to receptors or enzymes via hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

furan-2-yl-[4-(3-propoxy-1-propylpyrazole-4-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4/c1-3-7-23-14-15(17(20-23)27-12-4-2)18(24)21-8-10-22(11-9-21)19(25)16-6-5-13-26-16/h5-6,13-14H,3-4,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGHXCZZZZQBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the literature:

Key Observations:

- Furan vs. Benzofuran : The furan-2-carbonyl group in the target compound differs from the benzofuran moiety in BZP-NPs (). Benzofuran’s aromatic system may confer stronger π-stacking interactions with target proteins, whereas furan’s smaller size could favor selectivity for specific enzymes .

- Piperazine Linkage : The piperazine ring in the target compound and CAS: 1203044-65-8 () provides conformational flexibility, a feature critical for binding to diverse targets such as kinases or GPCRs .

Antimicrobial Activity:

Pyrazole-furan hybrids () exhibit antimicrobial properties, with activity influenced by substituents on the pyrazole ring. For example, electron-withdrawing groups (e.g., chloro) enhance potency against Gram-positive bacteria . The target compound’s propoxy/propyl groups may modulate similar effects, though empirical data are needed.

Anticancer Potential:

Benzofuran-pyrazole derivatives () inhibit PARP-1, a key enzyme in DNA repair, by mimicking nicotinamide adenine dinucleotide (NAD+) binding. The target compound’s furan-2-carbonyl-piperazine motif could interact with PARP-1’s catalytic domain, but its efficacy would depend on spatial compatibility with the active site .

Methodological Considerations in Similarity Analysis

For example:

- Piperazine-pyrazole derivatives (target compound and CAS: 1203044-65-8) share a scaffold but differ in peripheral groups, which can drastically alter target selectivity .

- Furan vs. benzofuran substitutions may shift activity from antimicrobial to anticancer due to differences in electronic properties and steric bulk .

Q & A

(Basic) What established synthetic routes are available for this compound, and what key reaction conditions are required?

Answer:

The synthesis of this compound typically involves multi-step organic reactions, leveraging nucleophilic substitution, carbonyl coupling, and heterocyclic ring formation. Key steps include:

- Furan-2-carbonyl intermediate synthesis : Halogenation of furan followed by Friedel-Crafts acylation to introduce the carbonyl group .

- Piperazine coupling : Reaction of the furan-carbonyl intermediate with piperazine derivatives under reflux conditions (e.g., in ethanol or DMF) to form the 4-(furan-2-carbonyl)piperazine moiety .

- Pyrazole functionalization : Alkylation of the pyrazole core with propyl and propoxy groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .

Critical conditions : Temperature control (60–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

(Advanced) How can computational chemistry methods optimize synthesis and predict reaction pathways?

Answer:

Computational tools like density functional theory (DFT) and the Artificial Force Induced Reaction (AFIR) method can model reaction intermediates and transition states. For example:

- AFIR : Predicts energetically favorable pathways for coupling reactions between the furan-carbonyl and piperazine moieties, reducing trial-and-error in lab work .

- Molecular docking : Screens potential byproducts or stereochemical outcomes of pyrazole alkylation steps .

- Solvent compatibility analysis : COSMO-RS simulations assess solvent effects on reaction yields, guiding optimal solvent selection (e.g., DMF vs. acetonitrile) .

(Basic) What spectroscopic techniques are critical for characterizing structure and purity?

Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirms connectivity of the piperazine, furan, and pyrazole moieties. Key signals include furan carbonyl (δ ~160–170 ppm in ¹³C) and piperazine CH₂ groups (δ ~2.5–3.5 ppm in ¹H) .

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in the propoxy-propyl pyrazole region .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ expected for C₂₁H₂₈N₄O₄: 424.42 g/mol) .

- FT-IR : Identifies carbonyl stretches (~1650–1750 cm⁻¹) and C-O-C bonds (~1100 cm⁻¹) .

(Advanced) What strategies resolve discrepancies in biological activity data across studies?

Answer:

- Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing propoxy with methoxy) to isolate contributions of specific groups to activity .

- Metabolic stability assays : Use liver microsomes to assess whether conflicting activity stems from differential metabolism .

- Crystallography : X-ray structures of the compound bound to target enzymes (e.g., kinases) clarify binding modes and active conformations .

Example : Conflicting IC₅₀ values in enzyme inhibition studies may arise from variations in assay pH or buffer composition, necessitating standardized protocols .

(Basic) How do the furan and piperazine moieties influence reactivity?

Answer:

- Furan carbonyl : Acts as an electron-withdrawing group, directing electrophilic substitution to the piperazine ring’s nitrogen atoms .

- Piperazine : Facilitates nucleophilic reactions (e.g., acylations) due to its basic tertiary amines .

- Synergistic effects : The furan’s aromaticity stabilizes charge-transfer complexes, enhancing interactions with biological targets like serotonin receptors .

(Advanced) How to design experiments to determine binding affinity to enzymes/receptors?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., GPCRs) and measure real-time binding kinetics (kₐₙ, kₒff) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding drivers .

- Mutagenesis studies : Replace key residues (e.g., His⁷⁵ in a kinase active site) to identify critical binding interactions .

Table 1: Comparative Yields of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Furan carbonylation | AlCl₃, CH₂Cl₂, 0°C | 78 | 95% | |

| Piperazine coupling | DMF, 80°C, 12h | 65 | 90% | |

| Pyrazole alkylation | K₂CO₃, DMF, 60°C | 82 | 98% |

Key Considerations for Researchers

- Contradictions in evidence : Some studies report higher yields for piperazine coupling in acetonitrile vs. DMF; replicate under both conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.